2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine
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Overview
Description
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 3-fluoro-2-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine typically involves the reaction of 3-fluoro-2-methoxybenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the aromatic ring can influence the compound’s binding affinity and specificity. The pyrrolidine ring may also play a role in modulating the compound’s overall biological activity by affecting its conformation and interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methoxybenzylamine
- 3-Fluoro-2-methoxyphenylacetic acid
- 2-Fluoro-5-methoxyphenylmethylamine
Uniqueness
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The pyrrolidine ring further adds to its distinctiveness by providing a rigid structure that can affect its interaction with various molecular targets.
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-9(4-2-6-11(12)13)8-10-5-3-7-14-10/h2,4,6,10,14H,3,5,7-8H2,1H3 |
InChI Key |
BBKSKPKJGYHGBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)CC2CCCN2 |
Origin of Product |
United States |
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